Cas no 2008721-30-8 (tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate)

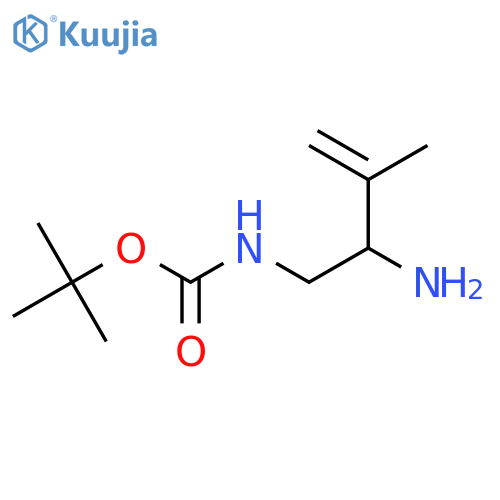

2008721-30-8 structure

商品名:tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate

tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate

- EN300-1893061

- 2008721-30-8

-

- インチ: 1S/C10H20N2O2/c1-7(2)8(11)6-12-9(13)14-10(3,4)5/h8H,1,6,11H2,2-5H3,(H,12,13)

- InChIKey: MJRDQTXJSRUTPQ-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(C(=C)C)N)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 200.152477885g/mol

- どういたいしつりょう: 200.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 64.4Ų

tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1893061-5.0g |

tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate |

2008721-30-8 | 5g |

$3105.0 | 2023-06-03 | ||

| Enamine | EN300-1893061-0.25g |

tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate |

2008721-30-8 | 0.25g |

$840.0 | 2023-09-18 | ||

| Enamine | EN300-1893061-1.0g |

tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate |

2008721-30-8 | 1g |

$1070.0 | 2023-06-03 | ||

| Enamine | EN300-1893061-10g |

tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate |

2008721-30-8 | 10g |

$3929.0 | 2023-09-18 | ||

| Enamine | EN300-1893061-5g |

tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate |

2008721-30-8 | 5g |

$2650.0 | 2023-09-18 | ||

| Enamine | EN300-1893061-0.5g |

tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate |

2008721-30-8 | 0.5g |

$877.0 | 2023-09-18 | ||

| Enamine | EN300-1893061-2.5g |

tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate |

2008721-30-8 | 2.5g |

$1791.0 | 2023-09-18 | ||

| Enamine | EN300-1893061-0.05g |

tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate |

2008721-30-8 | 0.05g |

$768.0 | 2023-09-18 | ||

| Enamine | EN300-1893061-0.1g |

tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate |

2008721-30-8 | 0.1g |

$804.0 | 2023-09-18 | ||

| Enamine | EN300-1893061-1g |

tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate |

2008721-30-8 | 1g |

$914.0 | 2023-09-18 |

tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate 関連文献

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

2008721-30-8 (tert-butyl N-(2-amino-3-methylbut-3-en-1-yl)carbamate) 関連製品

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 42464-96-0(NNMTi)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 624-75-9(Iodoacetonitrile)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量